molecular formula C19H18N4O2 B10876007 2-hydroxy-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide

2-hydroxy-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide

Cat. No.: B10876007
M. Wt: 334.4 g/mol
InChI Key: WBASRVUKGNISBP-RGVLZGJSSA-N
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Description

The compound 2-HYDROXY-N'1-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}ACETOHYDRAZIDE is a synthetic molecule, well-noted for its multifaceted applications in various fields of chemistry, biology, and medicine. This complex organic compound derives its significance from the unique structural components, making it an intriguing subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 2-HYDROXY-N'1-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}ACETOHYDRAZIDE can be accomplished through various synthetic routes, focusing on the condensation of suitable precursors under specific conditions.

Synthetic Routes and Reaction Conditions

  • Starting with 4-methylbenzaldehyde and phenylhydrazine, an initial condensation reaction is carried out to form the corresponding hydrazone.

  • Further condensation with pyrazole-4-carbaldehyde results in the formation of the pyrazole core.

  • The final step involves the reaction of the pyrazole derivative with 2-hydroxyacetohydrazide under controlled temperature and solvent conditions to yield the target compound.

Industrial Production Methods: In industrial settings, large-scale synthesis of this compound may utilize automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity. Standard industrial methods like solvent extraction, crystallization, and chromatography play crucial roles in the purification process.

Chemical Reactions Analysis

This compound participates in diverse chemical reactions, contributing to its versatility in research and application.

Types of Reactions

  • Oxidation: Reacts with oxidizing agents leading to the formation of corresponding oxides or hydroxyl derivatives.

  • Reduction: Involves reduction to hydrazine derivatives using reducing agents such as sodium borohydride.

  • Substitution: Undergoes substitution reactions where functional groups like -OH or -NH2 are replaced.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Ethanol, methanol, dichloromethane.

Major Products: The major products formed from these reactions include hydroxylated and aminated derivatives, which can further serve as intermediates for other chemical syntheses.

Scientific Research Applications

This compound's unique structural and chemical properties have facilitated a broad range of scientific research applications.

In Chemistry: Used as a building block for synthesizing complex organic molecules due to its stable pyrazole ring and reactive functional groups.

In Biology: Acts as an important probe for studying enzyme activities and biochemical pathways, particularly those involving oxidative stress and inflammation.

In Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities, owing to its interaction with specific molecular targets.

In Industry: Applied in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

2-HYDROXY-N'1-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}ACETOHYDRAZIDE exerts its effects through several molecular mechanisms.

Molecular Targets and Pathways

  • Binds to specific proteins and enzymes, modulating their activity.

  • Interacts with cellular pathways involved in oxidative stress, leading to altered gene expression and cellular responses.

  • Engages with signaling molecules, affecting downstream biochemical processes.

Comparison with Similar Compounds

When comparing this compound to others, its unique structural elements and reactivity set it apart.

Similar Compounds

  • N-acetylhydrazine derivatives

  • Pyrazole-based hydrazones

  • Aromatic aldehyde-hydrazones

Uniqueness: Its combination of a pyrazole core with hydroxy and hydrazide functional groups provides distinctive chemical behavior and biological activities, distinguishing it from other similar compounds. This uniqueness enhances its value in both research and practical applications.

This compound's chemical richness and multifaceted applications make it an invaluable asset across various scientific fields

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C19H18N4O2/c1-14-7-9-15(10-8-14)19-16(11-20-21-18(25)13-24)12-23(22-19)17-5-3-2-4-6-17/h2-12,24H,13H2,1H3,(H,21,25)/b20-11+

InChI Key

WBASRVUKGNISBP-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CO)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CO)C3=CC=CC=C3

Origin of Product

United States

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